2-(2-Thienylidene)-1-tetralone
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Overview
Description
2-(2-Thienylidene)-1-tetralone is a heterocyclic compound that features a thienylidene group attached to a tetralone core
Preparation Methods
The synthesis of 2-(2-Thienylidene)-1-tetralone can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where thiophene-2-carbaldehyde reacts with 1-tetralone in the presence of a base such as piperidine . This reaction typically occurs under reflux conditions in a suitable solvent like ethanol.
Chemical Reactions Analysis
2-(2-Thienylidene)-1-tetralone undergoes various chemical reactions, including:
Scientific Research Applications
2-(2-Thienylidene)-1-tetralone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Thienylidene)-1-tetralone involves its interaction with various molecular targets. For instance, its antiproliferative effects are attributed to the inhibition of specific enzymes and signaling pathways involved in cell division . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell membranes .
Comparison with Similar Compounds
2-(2-Thienylidene)-1-tetralone can be compared with other thienylidene derivatives such as:
[N′-(2-thienylidene)]benzhydrazide: Similar in structure but differs in its photochemical properties and hydrogen bonding interactions.
(2-Thienylidene)3,4-methylenedioxybenzoylhydrazine: Exhibits different biological activities, including effects on muscle fibers.
Bis(3-thiono-2-thienylidene)-dimethylamine: Known for its unique sulfur-containing structure and reactivity.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for various research applications.
Properties
CAS No. |
54752-27-1 |
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Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H12OS/c16-15-12(10-13-5-3-9-17-13)8-7-11-4-1-2-6-14(11)15/h1-6,9-10H,7-8H2 |
InChI Key |
YQJIGFWRZFDEDU-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC=CS2)C(=O)C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC2=CC=CS2)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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